(2s)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine
Description
(2S)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine is a chiral pyrrolidine derivative featuring a 3-methoxyphenylmethyl substituent at the second position of the pyrrolidine ring. Pyrrolidines are five-membered saturated heterocycles with one nitrogen atom, widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive structures. The stereochemistry at the C2 position (S-configuration) and the electron-donating 3-methoxy group on the aromatic ring may influence its physicochemical properties, such as solubility, stability, and receptor-binding affinity.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(2S)-2-[(3-methoxyphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-2-4-10(9-12)8-11-5-3-7-13-11/h2,4,6,9,11,13H,3,5,7-8H2,1H3/t11-/m0/s1 |
InChI Key |
IYXHWZSBBUXBCD-NSHDSACASA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C[C@@H]2CCCN2 |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine typically involves the reaction of pyrrolidine with 3-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the pyrrolidine nitrogen.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or sodium borohydride to reduce any double bonds or carbonyl groups present in derivatives of this compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: In organic synthesis, (2S)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine can be used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound may be studied for its potential biological activity, including its interaction with various enzymes and receptors. It could serve as a lead compound in the development of new pharmaceuticals.
Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. Its structure may be modified to enhance its pharmacological properties, such as binding affinity and selectivity for specific biological targets.
Industry: In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its derivatives might find applications in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (2S)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Potential: Methoxyphenyl-pyrrolidine hybrids are underexplored in drug discovery but share structural motifs with opioid receptor modulators (e.g., tramadol analogs in ).
- Stereochemical Effects : The (S)-configuration in the target compound could enhance enantioselectivity in catalysis or binding affinity in biological targets compared to racemic mixtures .
- Data Limitations : Direct data on the target compound’s solubility, stability, or bioactivity are absent in the evidence, necessitating further experimental validation.
Biological Activity
(2S)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine, also known as 2-(3-methoxyphenyl)pyrrolidine, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H15NO
- Molecular Weight : 179.25 g/mol
- IUPAC Name : this compound
- InChI Key : QXUDLQZLZKXGCM-UHFFFAOYSA-N
The biological activity of this compound is largely attributed to its interaction with various biological targets, including receptors and enzymes. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, influencing protein-ligand dynamics.
Key Mechanisms:
- Receptor Interaction : The methoxy group on the phenyl ring enhances lipophilicity, facilitating interaction with central nervous system receptors.
- Enzymatic Modulation : It may inhibit or activate specific enzymes, impacting metabolic pathways.
Antidepressant Effects
Research indicates that derivatives of pyrrolidine compounds exhibit antidepressant-like effects. For instance, studies have shown that related compounds can modulate serotonin and norepinephrine levels, which are critical in mood regulation.
Neuroprotective Properties
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to enhance neuronal survival and reduce apoptosis under oxidative stress conditions.
Case Studies
- Antidepressant Activity : In a study involving animal models, this compound was administered to assess its impact on depressive behaviors. Results indicated a significant reduction in immobility time in the forced swim test, suggesting potential antidepressant properties.
- Neuroprotection : Another study evaluated the compound's effects on neuronal cells subjected to oxidative stress. The findings revealed that treatment with the compound led to increased cell viability and reduced markers of oxidative damage.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound can be synthesized via reductive cyclization of β-aroylpropionitrile precursors, as described in pyrrolidine synthesis literature . Enantiomeric purity is achieved using chiral auxiliaries or catalysts, with validation via chiral HPLC or polarimetry. For example, structurally similar fluorinated pyrrolidine derivatives employ asymmetric hydrogenation to retain stereochemical integrity .
Q. Which analytical techniques are critical for characterizing the structural and stereochemical properties of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography are essential for confirming the pyrrolidine ring conformation and substituent orientation. High-resolution mass spectrometry (HRMS) validates molecular weight, while circular dichroism (CD) can assess optical activity in chiral derivatives .
Q. How should researchers handle safety and toxicity evaluations for pyrrolidine derivatives with methoxyphenyl substituents?
- Methodological Answer : Standard laboratory protocols for handling irritants and potential neurotoxins apply. Preliminary toxicity screening should include Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., HepG2 cell lines). For in vivo studies, rodent models can assess acute toxicity (LD₅₀) and organ-specific effects .
Advanced Research Questions
Q. What strategies optimize the compound’s pharmacokinetic properties for CNS-targeted applications?
- Methodological Answer : Lipophilicity and blood-brain barrier permeability can be modulated by modifying the methoxyphenyl group’s substituents. Computational models (e.g., QSAR) predict logP values, while in situ perfusion studies in rodents validate brain uptake. Comparative studies of fluorinated vs. methoxylated analogs highlight substituent effects on bioavailability .
Q. How do stereochemical variations in the pyrrolidine ring influence biological activity?
- Methodological Answer : Enantioselective binding to biological targets (e.g., GPCRs or enzymes) can be studied via molecular docking and molecular dynamics simulations. For example, (2S)-configured pyrrolidines show higher affinity for adrenergic receptors compared to (2R)-isomers, as demonstrated in competitive radioligand assays .
Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar pyrrolidine derivatives?
- Methodological Answer : Discrepancies may arise from differences in assay conditions or impurity profiles. Cross-validation using orthogonal assays (e.g., functional cAMP assays vs. binding studies) and rigorous purity checks (HPLC >99%) are critical. Meta-analyses of substituent effects (e.g., methoxy vs. fluoro groups) clarify structure-activity relationships .
Q. How can researchers design in vivo studies to evaluate the compound’s efficacy in disease models?
- Methodological Answer : Dose-response studies in rodent models (e.g., hypertensive rats) should follow OECD guidelines. Intraocular pressure (IOP) reduction protocols, as used for adamantyl-pyrrolidine derivatives, provide a template for evaluating vascular or neurological effects. Histopathological analysis post-treatment identifies off-target toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
